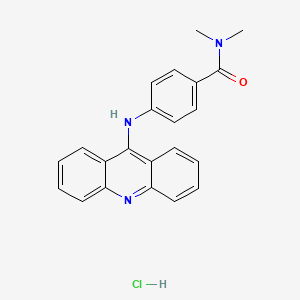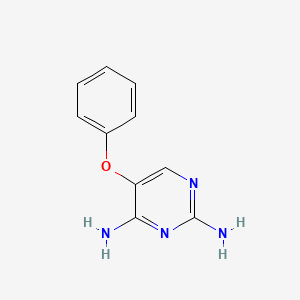![molecular formula C16H15NOSe B12907581 3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole CAS No. 833462-43-4](/img/structure/B12907581.png)
3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a heterocyclic compound that contains an isoxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the reaction of β,γ-unsaturated oximes with electrophilic selenium species. The reaction is carried out at room temperature and yields the desired compound in good yields . The general reaction scheme is as follows:
Starting Materials: β,γ-unsaturated oximes and electrophilic selenium species.
Reaction Conditions: Room temperature, typically for 1 hour.
Products: 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole along with other selenium-containing isoxazolines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The selenium moiety can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the selenium group or to modify the isoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can lead to the formation of simpler isoxazole derivatives.
Applications De Recherche Scientifique
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anti-inflammatory and antiedematogenic agent.
Biological Studies: The compound can be used to study the effects of selenium-containing heterocycles on biological systems.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with biological targets through its selenium moiety. Selenium is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes and DNA, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-5-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole: Similar structure but contains a sulfonyl group instead of a selenyl group.
3-Phenyl-5-((phenylthio)methyl)-4,5-dihydroisoxazole: Contains a thio group instead of a selenyl group.
Uniqueness
The presence of the selenium moiety in 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole imparts unique redox properties that are not present in its sulfur or oxygen analogs. This makes it particularly interesting for applications requiring redox activity, such as in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
833462-43-4 |
|---|---|
Formule moléculaire |
C16H15NOSe |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
3-phenyl-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NOSe/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-10,14H,11-12H2 |
Clé InChI |
ANILYNKZGSMZIV-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC=CC=C2)C[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


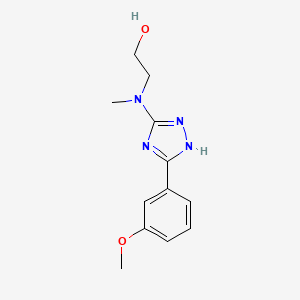
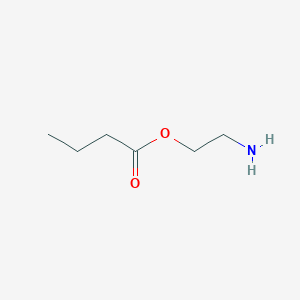
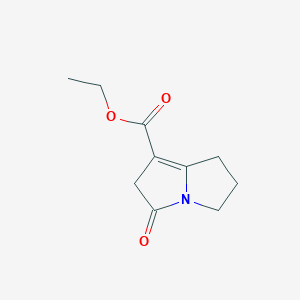
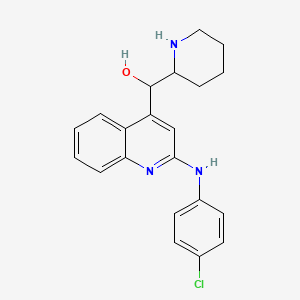
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
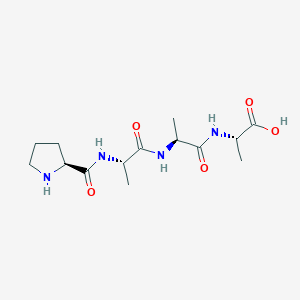
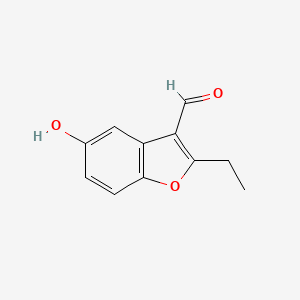
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
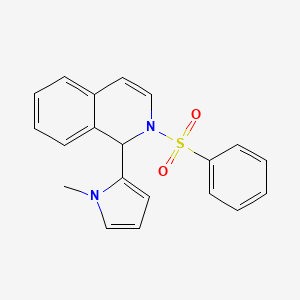
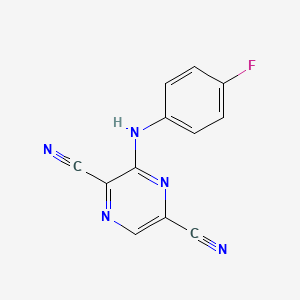
![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
